3-(4-Aminophenyl)-N-methylbenzamide
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Overview
Description
3-(4-Aminophenyl)-N-methylbenzamide, also known as 4-Amino-N-methylbenzamide, is an organic compound with a variety of potential applications in research and development. It is a colorless solid with a molecular formula of C9H11NO2 and a molecular weight of 167.19 g/mol. 4-Amino-N-methylbenzamide is a useful starting material for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic molecules. In addition, it has been studied for its potential applications in biochemistry and physiology.
Scientific Research Applications
-
HCl Vapor Detection Using β-ketoenamine-based COF
- Application : A β-ketoenamine-based COF (made from (1,4-phenylene)bis(3-hydroxyprop-2-en-1-one) and 1,3,5-tris-(4-aminophenyl) triazine) known for its chemical stability was found to be applicable for HCl vapor detection .
- Method : This sensing mechanism is based on the rapid change of UV-Vis absorption by protonation of the triazine ring .
- Results : The change in UV-Vis absorption allows for the detection of HCl vapor .
-
Synthesis of High Temperature Polymers
- Application : Aromatic polyamides are well known to have high thermal stability coupled with high crystallinity and hence found high temperature applications especially as fibers .
- Method : A new highly phenylated diamine, 3,4-bis(4-aminophenyl)-2,5-diphenylthiophene, was synthesized in three steps starting from 4’ -nitrodeoxybenzoin . New aromatic polyamides containing tetraphenylthiophene unit were prepared by the low temperature solution polycondensation of this diamine with various aromatic dicarboxylic acid chlorides .
- Results : These polyamides had inherent viscosities of 0.20–0.35 dig-1 and were generally soluble in various organic solvents such as N,N-dimethylacetamide, N-methyl-2-pyrrolidone, and dimethyl sulfoxide . The glass transition temperatures of the polyamides ranged from 285 to 327°C, and the 10% weight loss temperatures were observed above 530°C in nitrogen .
Future Directions
Future research could focus on elucidating the synthesis, structure, reactivity, mechanism of action, and physical and chemical properties of 3-(4-Aminophenyl)-N-methylbenzamide. This could include computational studies, laboratory synthesis and characterization, and potentially the development of applications for this compound .
properties
IUPAC Name |
3-(4-aminophenyl)-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-16-14(17)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9H,15H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYJOGOGMBDLHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716530 |
Source
|
Record name | 4'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)-N-methylbenzamide | |
CAS RN |
1335041-46-7 |
Source
|
Record name | 4'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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